5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-4(10-2)6-8-5(3-7)11-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMSHYJABANSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions, while the methoxyethyl group can be added via alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) group undergoes nucleophilic substitution (S2) with diverse nucleophiles, enabling functionalization of the oxadiazole scaffold.
Reactions with Chalcogenide Nucleophiles
-
Thiocyanate (SCN−^-−) and Selenocyanate (SeCN−^-−) Substitution
Reacting the chloromethyl oxadiazole with KSCN or KSeCN in acetonitrile at 82°C in the presence of tetrabutylammonium bromide (TBAB) yields 5-(thiocyanatomethyl)- or 5-(selenocyanatomethyl)-1,2,4-oxadiazoles (Fig. 1A) .
Conditions :Nucleophile Catalyst Solvent Temp (°C) Yield (%) KSCN TBAB MeCN 82 93 KSeCN TBAB MeCN 82 85 -
Azide (N3−_3^-3−) Substitution
Sodium azide (NaN) in toluene under reflux introduces an azidomethyl group, forming 5-(azidomethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole , a precursor for click chemistry .
Amination and Alkoxylation
Primary/secondary amines or alkoxides displace the chloride to form amine- or ether-linked derivatives (Fig. 1B) . For example:
-
Reaction with morpholine in DMF at 60°C yields 5-(morpholinomethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole (Yield: 78%) .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring can participate in cycloadditions or ring-opening reactions under specific conditions:
Electrophilic Aromatic Substitution
The electron-deficient oxadiazole ring undergoes nitration or sulfonation at position 5 (meta to substituents). For example, nitration with HNO/HSO introduces a nitro group (Fig. 2A) .
Hydrolysis Under Acidic/ Basic Conditions
Strong acids (e.g., HCl) or bases (e.g., NaOH) hydrolyze the oxadiazole ring to form amide derivatives (Fig. 2B) .
Anticancer Agents
Chloromethyl oxadiazoles serve as intermediates for synthesizing selenocyanate or tetrazole derivatives with anticancer activity. For instance, 5-(selenocyanatomethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole inhibits HDAC-1 with IC = 8.2 nM .
Antimicrobial Derivatives
Substitution with thiol or amine groups enhances antibacterial activity. A thiocyanatomethyl derivative showed MIC = 5,000 µg/mL against Citrobacter freundii .
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C; reactions typically occur below 100°C .
-
Solvent Compatibility : Polar aprotic solvents (DMF, MeCN) enhance substitution rates .
Tables
Table 1. Key Substitution Reactions of 5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole
Table 2. Biological Activity of Derivatives
| Derivative | Biological Activity | IC/MIC | Source |
|---|---|---|---|
| Selenocyanatomethyl | HDAC-1 inhibition | 8.2 nM | |
| Thiocyanatomethyl | Antibacterial (C. freundii) | 5,000 µg/mL |
Scientific Research Applications
Medicinal Chemistry
This compound plays a crucial role as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds targeting specific enzymes or receptors involved in various diseases.
Key Applications:
- Anticancer Agents: The oxadiazole derivatives exhibit significant antitumor activity by inhibiting cancer cell proliferation.
- Antimicrobial Agents: The compound has shown promise in developing antibacterial agents, particularly against resistant strains of bacteria.
Materials Science
In materials science, 5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole is utilized for creating advanced materials such as polymers and coatings. Its unique properties allow for improved performance in various applications.
Biological Studies
The compound is also used in biological assays to explore its effects on cellular pathways and systems. Its interactions with biological targets can lead to insights into disease mechanisms and potential therapeutic strategies.
Industrial Applications
In industrial settings, this compound can serve as an intermediate for synthesizing specialty chemicals used in various processes.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance:
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| A1 | HT-29 (Colon) | 2.76 | [Study 1] |
| A2 | A375 (Melanoma) | 9.27 | [Study 2] |
| A3 | MCF-7 (Breast) | 1.143 | [Study 3] |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Specific derivatives have shown efficacy against Mycobacterium tuberculosis, indicating its potential as a lead compound in treating infections.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
Case Study 1: A derivative demonstrated an IC50 value of 0.010 ± 0.004 µM against the HT-29 colon cancer cell line, showcasing its potential as a lead compound for cancer therapy.
Case Study 2: In trials against Mycobacterium tuberculosis, specific derivatives exhibited promising results with MIC values indicating effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of 1,2,4-oxadiazoles is critical for modulating properties. Key analogues include:
Key Observations :
- Aryl vs. Alkyl Groups: Aryl substituents (e.g., phenyl, p-tolyl) favor π-π interactions in crystal packing, while alkyl groups (e.g., 1-methoxyethyl, tert-butyl) enhance solubility in nonpolar solvents .
- Electron-Withdrawing Effects : Trifluoromethyl groups increase electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions .
Substituent Variations at Position 5
The 5-(chloromethyl) group is a common reactive handle. Notable examples:
Key Observations :
Comparative Efficiency
| Method | Time | Yield (%) | Energy Efficiency | Reference |
|---|---|---|---|---|
| Conventional | 16–18 h | 70–80 | Moderate | |
| Microwave | 10–30 min | 80–85 | High |
Physicochemical and Functional Properties
Spectroscopic Data
Biological Activity
5-(Chloromethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, parasitology, and antimicrobial treatments. The biological activity of this compound can be attributed to its structural properties and the functional groups present.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds that have shown a wide range of biological activities. They are known for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of different substituents on the oxadiazole ring can significantly influence their biological efficacy.
Antitumor Activity
The antitumor potential of this compound has been investigated in various studies. For instance, a study highlighted that derivatives of 1,2,4-oxadiazoles exhibit significant inhibitory effects against multiple cancer cell lines. The compound's ability to inhibit human cancer cell growth is attributed to its action on specific molecular targets involved in cell proliferation and apoptosis.
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| A1 | HT-29 (Colon) | 2.76 | |
| A2 | A375 (Melanoma) | 9.27 | |
| A3 | MCF-7 (Breast) | 1.143 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain oxadiazole derivatives exhibit higher antimicrobial activity than standard antibiotics.
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| A1 | E. coli | 7.9 | |
| A2 | S. aureus | 20 | |
| A3 | Mycobacterium tuberculosis | 62.5 |
Nematocidal Activity
The nematocidal activity of oxadiazole derivatives has also been a focus of research. Specifically, studies have demonstrated that compounds like this compound can effectively target nematodes such as Bursaphelenchus xylophilus, with LC50 values indicating potent activity compared to conventional nematicides.
Table 3: Nematocidal Activity Against Bursaphelenchus xylophilus
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antitumor Mechanism : It may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation.
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes.
- Nematocidal Mechanism : It affects the acetylcholine receptors in nematodes, leading to paralysis and death.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
- Case Study 1 : A derivative exhibited an IC50 value of 0.010 ± 0.004 µM against the HT-29 colon cancer cell line, showcasing its potential as a lead compound for further development in cancer therapy.
- Case Study 2 : In trials against Mycobacterium tuberculosis, specific derivatives showed promising results with MIC values indicating effective inhibition at low concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 5-(chloromethyl)-substituted 1,2,4-oxadiazoles?
- Methodology : The synthesis typically involves cyclization of amidoxime precursors with chloromethylating agents. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives are synthesized via reaction of substituted amidoximes with chloroacetonitrile under basic conditions. Characterization includes -NMR (e.g., δ 4.75 ppm for -CHCl), -NMR, IR (C-Cl stretching at ~600–700 cm), and mass spectrometry (e.g., [M+H] peaks matching molecular formulas) .
Q. How do reaction conditions influence the yield of 5-(chloromethyl)-1,2,4-oxadiazoles?
- Methodology : Optimal yields (70–90%) are achieved using NaH or CsCO as bases in polar aprotic solvents (e.g., DMF or DME) at 50–80°C. Lower temperatures (<50°C) may lead to incomplete cyclization, while higher temperatures (>100°C) risk decomposition of the chloromethyl group. Column chromatography (silica gel, hexane/ethyl acetate) is critical for purification .
Q. What spectroscopic techniques confirm the structural integrity of the chloromethyl moiety?
- Methodology : -NMR is definitive for identifying the -CHCl group (singlet at δ ~4.7–4.8 ppm). -NMR shows the oxadiazole ring carbons (C-3 at ~160–170 ppm, C-5 at ~110–120 ppm) and the chloromethyl carbon at ~40–45 ppm. IR spectroscopy verifies the C-Cl bond, and elemental analysis ensures stoichiometric purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-(chloromethyl)-1,2,4-oxadiazoles in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can model the electron density of the chloromethyl group and predict its susceptibility to nucleophilic attack. For example, the LUMO energy of the C-Cl bond correlates with reactivity toward cyanide (KCN) or amines. Studies show that electron-withdrawing substituents on the oxadiazole ring enhance electrophilicity at the chloromethyl site .
Q. What strategies resolve contradictions in reported biological activities of structurally similar 1,2,4-oxadiazoles?
- Methodology : Comparative SAR studies are essential. For instance, while 5-(chloromethyl)-3-aryl oxadiazoles may show anticancer activity (e.g., apoptosis induction in T47D cells), discrepancies arise due to substituent effects. Pyridyl or chlorothiophene groups at the 3-position enhance activity, whereas methoxy groups reduce potency. Flow cytometry and caspase-3 assays help validate mechanistic hypotheses .
Q. How do temperature and solvent polarity affect the decyanation of 5-(chloromethyl)-1,2,4-oxadiazoles?
- Methodology : Reaction with KCN in DMF at 80°C produces nitriles, while lower temperatures (25°C) favor decyanation via HCN elimination, yielding alkanes. Kinetic studies (monitored by -NMR) reveal a first-order dependence on cyanide concentration. Solvent polarity stabilizes intermediates, with aprotic solvents (e.g., DMSO) accelerating cyanogen release .
Q. What crystallographic data support the conformational stability of 1,2,4-oxadiazole derivatives?
- Methodology : Single-crystal X-ray diffraction confirms planarity of the oxadiazole ring and dihedral angles between substituents. For example, 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole exhibits a dihedral angle of 12.5° between the oxadiazole and phenyl rings, minimizing steric strain. Hydrogen bonding (e.g., C-H···O interactions) further stabilizes the lattice .
Q. How can photoaffinity labeling identify molecular targets of 1,2,4-oxadiazole-based apoptosis inducers?
- Methodology : A photoactivatable analog (e.g., 5-(chloromethyl)-3-trifluoromethyl oxadiazole with a diazirine tag) is incubated with cancer cells. UV irradiation crosslinks the compound to its target protein (e.g., TIP47). Subsequent pull-down assays and LC-MS/MS identify the binding partner, validated by siRNA knockdown and rescue experiments .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
